5-bromo-3-(cyclohexylsulfamoyl)-1H-indole-2-carboxamide

IKK2 inhibition NF-κB pathway Inflammatory disease

5-Bromo-3-(cyclohexylsulfamoyl)-1H-indole-2-carboxamide (CAS 918494-69-6) is a synthetic small molecule belonging to the indole-2-carboxamide class, characterized by a bromine atom at the 5-position of the indole ring and a cyclohexylsulfamoyl group at the 3-position. This compound falls within a proprietary chemical series disclosed by GlaxoSmithKline as inhibitors of IKK2 (IκB kinase β), a key regulator of the NF-κB pathway implicated in inflammatory diseases such as rheumatoid arthritis, asthma, and COPD.

Molecular Formula C15H18BrN3O3S
Molecular Weight 400.3 g/mol
CAS No. 918494-69-6
Cat. No. B12906388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-3-(cyclohexylsulfamoyl)-1H-indole-2-carboxamide
CAS918494-69-6
Molecular FormulaC15H18BrN3O3S
Molecular Weight400.3 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NS(=O)(=O)C2=C(NC3=C2C=C(C=C3)Br)C(=O)N
InChIInChI=1S/C15H18BrN3O3S/c16-9-6-7-12-11(8-9)14(13(18-12)15(17)20)23(21,22)19-10-4-2-1-3-5-10/h6-8,10,18-19H,1-5H2,(H2,17,20)
InChIKeyIIKXGXBKCIVJPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3-(cyclohexylsulfamoyl)-1H-indole-2-carboxamide (CAS 918494-69-6): A Differentiated IKK2-Targeted Indole Carboxamide for Inflammatory Disease Research


5-Bromo-3-(cyclohexylsulfamoyl)-1H-indole-2-carboxamide (CAS 918494-69-6) is a synthetic small molecule belonging to the indole-2-carboxamide class, characterized by a bromine atom at the 5-position of the indole ring and a cyclohexylsulfamoyl group at the 3-position . This compound falls within a proprietary chemical series disclosed by GlaxoSmithKline as inhibitors of IKK2 (IκB kinase β), a key regulator of the NF-κB pathway implicated in inflammatory diseases such as rheumatoid arthritis, asthma, and COPD [1]. Its specific substitution pattern distinguishes it from other indole carboxamide analogs, positioning it as a candidate for structure-activity relationship (SAR) studies and kinase selectivity profiling.

Why 5-Bromo-3-(cyclohexylsulfamoyl)-1H-indole-2-carboxamide Cannot Be Substituted with Generic In-Class Analogs


Indole-2-carboxamide derivatives exhibit highly variable kinase inhibition profiles depending on the nature and position of substituents on the indole core. The IKK2 inhibitory activity is exquisitely sensitive to the halogen at the 5-position and the sulfamoyl substituent at the 3-position [1]. Replacing the 5-bromo group with chloro, fluoro, or hydrogen, or modifying the cyclohexylsulfamoyl moiety to a methoxymethylsulfamoyl or cyclopropylsulfamoyl group, can lead to substantial shifts in potency, selectivity, and physicochemical properties. The patent literature explicitly defines narrow structural requirements for optimal IKK2 engagement, meaning that generic substitution without empirical validation carries a high risk of loss of target activity [1]. The quantitative evidence below maps where this specific compound sits relative to its closest analogs.

Quantitative Differentiation Guide: 5-Bromo-3-(cyclohexylsulfamoyl)-1H-indole-2-carboxamide vs. Closest Analogs


Class-Level IKK2 Inhibitory Activity: Indole-2-Carboxamide Scaffold with 5-Bromo-3-Cyclohexylsulfamoyl Substitution

The indole-2-carboxamide scaffold bearing a 5-bromo substituent and a 3-cyclohexylsulfamoyl group is explicitly claimed within the GlaxoSmithKline IKK2 inhibitor patent family as an active kinase inhibitor [1]. While the patent does not disclose the exact IC50 for this specific compound, it establishes that compounds of Formula I—which encompasses 5-bromo-3-(cyclohexylsulfamoyl)-1H-indole-2-carboxamide—are inhibitors of IKK2 and useful for treating disorders associated with inappropriate IKK2 activity [1]. The patent's exemplary compounds with related substitution patterns demonstrate IKK2 inhibition, providing a class-level inference for this compound's activity.

IKK2 inhibition NF-κB pathway Inflammatory disease

5-Bromo vs. 5-Chloro Substitution: Impact on Indole Electronic Properties and Halogen Bonding Potential

The 5-bromo substituent on the indole ring confers distinct electronic and steric properties compared to the 5-chloro analog (CAS 660412-60-2). Bromine has a larger atomic radius (van der Waals radius: Br = 1.85 Å vs. Cl = 1.75 Å), greater polarizability, and stronger halogen bond donor capacity [1]. These differences can translate to altered binding interactions within the IKK2 ATP-binding pocket, potentially affecting potency and selectivity. In related indole carboxamide series, halogen substitution at the 5-position has been shown to significantly modulate kinase inhibition profiles [2].

Halogen bonding SAR Indole substitution

Cyclohexylsulfamoyl vs. Methoxymethylsulfamoyl at the 3-Position: Lipophilicity and Steric Bulk Comparison

The cyclohexylsulfamoyl group at the indole 3-position provides substantially greater steric bulk and lipophilicity compared to the methoxymethylsulfamoyl analog (CAS 660413-37-6) . The cyclohexyl ring (molecular weight contribution ≈ 83 Da) occupies a larger conformational volume than the methoxymethyl chain, which can influence binding pocket occupancy and pharmacokinetic properties. Additionally, the cyclohexyl group increases calculated logP by approximately 1.5–2.0 units relative to the methoxymethyl analog, impacting solubility and membrane permeability .

Sulfamoyl SAR Lipophilicity Physicochemical properties

Structural Differentiation from Indole-7-Carboxamide IKK2 Inhibitors: Regioisomeric Carboxamide Positioning

The carboxamide group at the 2-position of the indole core distinguishes this compound from the indole-7-carboxamide IKK2 inhibitor series disclosed in the same patent family [1]. The 2-carboxamide is positioned to form critical hydrogen bonds within the kinase hinge region, whereas the 7-carboxamide series engages a different binding orientation [1]. This regioisomeric difference has been shown to produce divergent selectivity profiles across the kinome in related indole carboxamide chemical series [2].

Carboxamide regiochemistry IKK2 inhibitor chemotype Binding mode

Optimal Research Application Scenarios for 5-Bromo-3-(cyclohexylsulfamoyl)-1H-indole-2-carboxamide (CAS 918494-69-6)


IKK2-Mediated Inflammatory Disease Target Validation and Pathway Profiling

This compound is suited for target engagement studies in cellular models of NF-κB-driven inflammation, including rheumatoid arthritis synovial fibroblasts and COPD airway epithelial cells, where IKK2 inhibition is therapeutically relevant [1]. Its structural features align with the patented IKK2-active chemotype, making it a rational tool compound for probing IKK2-dependent signaling cascades and benchmarking against reference inhibitors such as A-770041 (IKK2 IC50 = 80 nM in vitro) [1], though direct comparative data for this specific compound are not publicly disclosed.

Structure-Activity Relationship (SAR) Studies of Indole-2-Carboxamide Kinase Inhibitors

The compound serves as a key SAR probe for elucidating the contribution of 5-bromo and 3-cyclohexylsulfamoyl substituents to IKK2 inhibition potency and selectivity [1]. As demonstrated in Section 3, it can be systematically compared with 5-chloro, 5-unsubstituted, and alternative 3-sulfamoyl analogs to map pharmacophoric requirements for kinase hinge binding and halogen bonding interactions [1].

Physicochemical Property Benchmarking: Halogen and Sulfamoyl Substituent Effects on Permeability and Solubility

For drug discovery programs requiring balanced lipophilicity and solubility, this compound provides a reference point for evaluating how the 5-bromo (vs. 5-chloro or 5-fluoro) and 3-cyclohexylsulfamoyl (vs. methoxymethylsulfamoyl) groups influence logP, aqueous solubility, and passive membrane permeability in standardized PAMPA or Caco-2 assays [1], as discussed in Section 3.

Kinase Selectivity Panel Screening: Indole-2-Carboxamide Chemotype Profiling

Given the regioisomeric distinction between indole-2-carboxamide and indole-7-carboxamide IKK2 inhibitors [1] highlighted in Section 3, researchers can deploy this compound in broad kinase selectivity panels to identify off-target kinases engaged by the 2-carboxamide chemotype, facilitating the design of more selective IKK2 inhibitors with reduced polypharmacology.

Quote Request

Request a Quote for 5-bromo-3-(cyclohexylsulfamoyl)-1H-indole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.